molecular formula C12H15Cl2N3O B1431035 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1435804-49-1

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1431035
CAS No.: 1435804-49-1
M. Wt: 288.17 g/mol
InChI Key: XHKFLCSJYWVAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and an appropriate nucleophile.

    Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives.

Scientific Research Applications

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Derivatives: Compounds containing the 4-chlorobenzyl group, such as 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride.

    Oxadiazole Derivatives: Other oxadiazole compounds, such as 3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-(4-chlorophenyl)-1,2,4-oxadiazole.

    Propan-1-amine Derivatives: Compounds with the propan-1-amine side chain, such as 3-aminopropan-1-ol and 3-aminopropanoic acid.

Uniqueness

3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c13-10-5-3-9(4-6-10)8-11-15-12(17-16-11)2-1-7-14;/h3-6H,1-2,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFLCSJYWVAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.